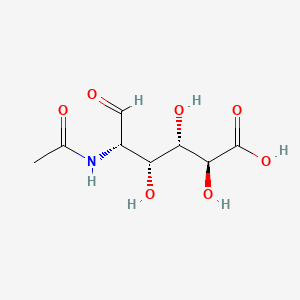

N-Acetyl-D-mannosaminuronic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

57496-35-2 |

|---|---|

Fórmula molecular |

C8H13NO7 |

Peso molecular |

235.19 g/mol |

Nombre IUPAC |

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |

Clave InChI |

MQWZJOSNNICZJE-JWXFUTCRSA-N |

SMILES isomérico |

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

SMILES canónico |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

Origen del producto |

United States |

Enzymology and Structural Biology of N Acetyl D Mannosaminuronic Acid Metabolism

Enzymatic Catalysis in N-Acetyl-D-mannosaminuronic Acid Biosynthesis and Transformation

The conversion of the ubiquitous precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) into UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) is a two-step enzymatic process. This pathway involves the epimerization of UDP-GlcNAc to UDP-N-acetyl-D-mannosamine (UDP-ManNAc), followed by the oxidation of UDP-ManNAc to the final product, UDP-ManNAcA.

Characterization of UDP-N-Acetylglucosamine 2-Epimerase

UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14) is the enzyme responsible for the initial step in the pathway, catalyzing the reversible interconversion of UDP-GlcNAc and UDP-ManNAc. wikipedia.org This enzyme is of significant interest as it acts on a stereocenter that lacks an acidic proton, precluding a simple deprotonation/reprotonation mechanism. ubc.ca In microorganisms, this epimerase is crucial for synthesizing the precursor for capsules, such as in Streptococcus pneumoniae, and other surface polysaccharides. wikipedia.orgualberta.canih.gov

The catalytic mechanism of bacterial UDP-N-acetylglucosamine 2-epimerase is complex and does not follow a straightforward deprotonation-reprotonation pathway. ubc.ca Instead, research supports a mechanism involving an elimination-addition sequence.

The proposed mechanism for the non-hydrolyzing bacterial epimerase proceeds through an anti-elimination of the UDP group from the substrate UDP-GlcNAc, leading to the formation of a transient, enzyme-bound 2-acetamidoglucal (B1262020) intermediate. ubc.caebi.ac.uknih.gov This is followed by a syn re-addition of UDP to the opposite face of the glycal intermediate, yielding the product UDP-ManNAc. ebi.ac.uk Evidence for this mechanism includes the incorporation of deuterium (B1214612) from the solvent at the C-2 position of the products and positional isotope exchange experiments. ubc.canih.gov The reaction is thought to proceed via a transition state with significant oxocarbenium ion character. ualberta.caebi.ac.uk

Structural studies have revealed that the enzyme is a homodimer, with the active site located in a deep cleft at the interface of two domains. ualberta.canih.gov Substrate binding induces a significant conformational change, where the domains "clamp down" on the substrate, creating a sequestered environment for catalysis. nih.govfrontiersin.org This conformational change is believed to be critical for the catalytic process. In some bacterial epimerases, the binding of the substrate to one subunit can induce a conformational change across the dimer interface, activating the partner subunit. ualberta.caebi.ac.uk

Key residues have been identified as crucial for catalysis. For instance, in the bacterial enzyme, His213 is suggested to act as a general acid, protonating the departing UDP group to facilitate the formation of the 2-acetamidoglucal intermediate. ebi.ac.uk Arg215 is another critical residue, implicated in stabilizing the UDP intermediate and potentially participating in catalysis by stabilizing the positively charged oxocarbenium-like transition state. ebi.ac.uk Mutagenesis studies on homologous hydrolyzing epimerases have also highlighted the importance of active site carboxylate residues, such as E122 and D131 in the Neisseria meningitidis enzyme, in facilitating the elimination of UDP. nih.gov

Table 1: Key Catalytic Residues in Bacterial UDP-GlcNAc 2-Epimerase

| Residue | Proposed Function | Reference |

|---|---|---|

| His213 | General acid, protonates departing UDP | ebi.ac.uk |

| Arg215 | Stabilizes UDP intermediate and transition state, involved in allosteric activation | ebi.ac.uk |

| Asp95, Glu117, Glu131 | Implicated in promoting the elimination step | ualberta.ca |

UDP-N-acetylglucosamine 2-epimerase exhibits high specificity for its substrates. For example, the enzyme from Pedobacter heparinus shows no activity towards methylated or non-UDP-linked N-acetylglucosamine derivatives, indicating a strict requirement for the UDP-sugar structure. mdpi.com

A distinctive feature of many non-hydrolyzing bacterial UDP-GlcNAc 2-epimerases is their allosteric regulation by the substrate, UDP-GlcNAc, which acts as a positive homotropic activator. ebi.ac.ukfrontiersin.orgnih.gov In the absence of this activator, the reverse reaction (epimerization of UDP-ManNAc to UDP-GlcNAc) is virtually nonexistent. frontiersin.orgnih.gov The addition of trace amounts of UDP-GlcNAc stimulates the enzyme to reach equilibrium, indicating that UDP-GlcNAc is required for the enzyme to adopt a fully active conformation. nih.gov

Structural studies of the Bacillus anthracis epimerase have revealed the basis for this regulation. The enzyme possesses a distinct allosteric binding site adjacent to the active site. nih.govnih.gov When UDP-GlcNAc binds to this allosteric site, it induces a conformational change that prepares the active site for catalysis. nih.gov This allosteric activation involves direct interactions between the substrate molecule in the active site and the activator molecule in the allosteric site, a unique regulatory mechanism. nih.gov Residues crucial for this allosteric regulation, such as Arg215, have been identified; mutation of this residue lowers the enzyme's cooperative response to the activator. ebi.ac.uk However, not all bacterial epimerases are strictly regulated in this manner. The enzyme from Neisseria meningitidis serogroup A (NmSacA), for instance, does not absolutely require UDP-GlcNAc for activity, although its presence enhances the reaction rate. nih.gov

Functional Analysis of UDP-N-Acetyl-D-mannosamine Dehydrogenase (UDP-ManNAcDH)

The second and final step in the biosynthesis of UDP-ManNAcA is catalyzed by UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-ManNAcDH; EC 1.1.1.336), also known as WecC or RffD in Enterobacteriaceae. uniprot.orgebi.ac.uk This enzyme is a member of the UDP-glucose/GDP-mannose dehydrogenase family. ebi.ac.uk

The reaction proceeds in two distinct NAD+-dependent steps at the same active site: first, the oxidation of the C6 alcohol to an aldehyde intermediate, and second, the oxidation of the aldehyde to a carboxylate. researchgate.netnih.gov

The detailed catalytic mechanism of UDP-ManNAcDH is understood primarily through its strong homology to the well-studied enzyme UDP-glucose dehydrogenase (UGDH). researchgate.net The mechanism for UGDH, and by extension UDP-ManNAcDH, involves the formation of a covalent enzyme intermediate.

The proposed catalytic cycle is as follows:

The first NAD+-dependent step is the oxidation of the C6-hydroxyl group of the sugar to an aldehyde. nih.gov

A highly conserved cysteine residue in the active site acts as a nucleophile, attacking the newly formed aldehyde to form a covalent thiohemiacetal intermediate. researchgate.netnih.gov

The second NAD+-dependent oxidation occurs, converting the thiohemiacetal to a thioester intermediate. nih.govresearchgate.net

Finally, the thioester is hydrolyzed by a water molecule, releasing the final product, UDP-ManNAcA, and regenerating the free enzyme.

Key active site residues essential for this mechanism have been identified in the homologous UGDH and are presumed to be conserved in UDP-ManNAcDH.

Table 2: Key Catalytic Residues in UDP-Glucose Dehydrogenase (Homologous to UDP-ManNAcDH)

| Residue (S. pyogenes UGDH) | Proposed Function | Reference |

|---|---|---|

| Cys260 | Catalytic nucleophile; forms a covalent thiohemiacetal intermediate with the C6 aldehyde. | nih.govresearchgate.net |

| Thr118 | Positions a water molecule to act as a catalytic base for hydride transfer steps. | nih.gov |

| Lysine (conserved) | Implicated in the enzyme mechanism. | researchgate.net |

| Asparagine (conserved) | Implicated in the enzyme mechanism. | researchgate.net |

Studies on mutant forms of UGDH, such as Cys260Ala, confirm the crucial role of the cysteine nucleophile; this mutant cannot complete the full oxidation to the uronic acid. nih.gov Similarly, mutation of Thr118 significantly reduces the catalytic rate and makes hydride transfer the rate-limiting step, supporting its role in facilitating this part of the reaction. nih.gov These findings provide a strong framework for understanding the catalytic action of UDP-ManNAcDH in the formation of UDP-ManNAcA.

Glycosyltransferases Utilizing this compound Residues

Glycosyltransferases (GTs) are a diverse group of enzymes that catalyze the formation of glycosidic bonds, playing a central role in the biosynthesis of complex carbohydrates. A specific subset of these enzymes utilizes this compound (ManNAcA) or its activated nucleotide sugar precursor, UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA), to incorporate this acidic sugar into growing polysaccharide chains. This process is particularly important in the formation of bacterial capsules, which are key virulence factors for many pathogenic bacteria.

For instance, in the biosynthesis of the enterobacterial common antigen (ECA), a surface polysaccharide found in all members of the Enterobacteriaceae family, a specific glycosyltransferase is responsible for transferring ManNAcA. ebi.ac.uk The enzyme WecC, also known as RffD, is a UDP-N-acetyl-D-mannosamine dehydrogenase that produces UDP-ManNAcA. ebi.ac.uk Subsequent glycosyltransferases then utilize this activated sugar for the assembly of the ECA repeating unit.

The specificity of these glycosyltransferases is paramount. They must recognize both the correct sugar nucleotide donor (UDP-ManNAcA) and the specific acceptor molecule, which is typically the non-reducing end of a growing glycan chain. This precise recognition is dictated by the three-dimensional structure of the enzyme's active site, which forms a pocket that accommodates the specific shapes and chemical properties of the donor and acceptor substrates. The N-acetyl group of the sugar is often recognized by a hydrophobic pocket within the active site. nih.gov

Structural Insights into Enzymes of this compound Pathways

The three-dimensional structures of enzymes involved in the biosynthesis of this compound provide critical insights into their function and mechanism. X-ray crystallography has been instrumental in revealing the atomic-level details of these molecular machines.

X-ray Crystallography Studies of UDP-N-Acetyl-D-mannosamine Dehydrogenases

UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-ManNAcDH) is a pivotal enzyme that catalyzes the NAD+-dependent oxidation of UDP-N-acetyl-D-mannosamine (UDP-ManNAc) to form UDP-ManNAcA. acs.orgnih.gov This is an essential step in providing the activated sugar precursor for glycosyltransferases.

Several crystal structures of UDP-ManNAcDH from different bacterial species have been determined, shedding light on the enzyme's architecture. iucr.orgnih.govnih.gov For example, the structure of the enzyme from the hyperthermophilic archaeon Pyrococcus horikoshii OT3 has been solved, revealing important features about its thermostability and catalytic mechanism. iucr.orgnih.govnih.gov These structural studies show that the enzyme belongs to the UDP-glucose/GDP-mannose dehydrogenase family. nih.gov

Below is a table summarizing key crystallographic data for a representative UDP-N-Acetyl-D-mannosamine Dehydrogenase:

| Enzyme | PDB ID | Organism | Resolution (Å) | Ligands |

| UDP-N-acetyl-D-mannosamine dehydrogenase | 1Z3E | Pyrococcus horikoshii OT3 | 1.80 | --- |

| Product-bound UDP-N-acetyl-D-mannosamine dehydrogenase | 4WXI | Pyrococcus horikoshii OT3 | 1.55 | UDP-d-ManNAcA |

Active Site Architectures and Ligand Interactions

The crystal structures of UDP-ManNAcDH reveal a multi-domain architecture, typically consisting of a nucleotide-binding domain (NBD) for the NAD+ cofactor, a substrate-binding domain (SBD), and an oligomerization domain. nih.gov The active site is located at the interface of the NBD and SBD.

In the product-bound structure of the P. horikoshii enzyme, the UDP-N-acetyl-D-mannosaminuronic acid molecule is clearly visible in the active site. nih.gov The product is held in place by a network of interactions with specific amino acid residues. For instance, residues such as Arg211, Thr249, Arg244, Gly255, Arg289, and Lys319 directly interact with the UDP-ManNAcA product. nih.gov A key catalytic residue, Cys258, acts as a nucleophile, while Lys204 functions as an acid/base catalyst during the oxidation reaction. nih.gov This detailed structural information provides a basis for understanding the enzyme's catalytic mechanism and its specificity for the UDP-ManNAc substrate.

Oligomeric States and Their Correlation with Enzyme Activity

Biophysical studies and X-ray crystallography have demonstrated that UDP-N-acetyl-D-mannosamine dehydrogenases exist as stable oligomers, most commonly as dimers or tetramers. iucr.orgresearchgate.net The crystal structure of the P. horikoshii enzyme, for instance, reveals a dimeric state, which is consistent with dynamic light-scattering experiments showing a dimer in solution. iucr.orgnih.govresearchgate.net

Biological Functions and Glycoconjugate Integration of N Acetyl D Mannosaminuronic Acid

Incorporation into Bacterial Cell Wall Polymers and Extracellular Polysaccharides

N-Acetyl-D-mannosaminuronic acid is a key building block in the biosynthesis of complex carbohydrates that are essential for the survival and virulence of many bacteria. Its presence in these structures underscores its importance in bacterial physiology and host-pathogen interactions.

Constituent of Enterobacterial Common Antigen (ECA)

Enterobacterial Common Antigen (ECA) is a highly conserved surface antigen found in the outer membrane of nearly all species within the Enterobacterales order. wikipedia.orgnih.govroyalsocietypublishing.org This glycolipid consists of repeating oligosaccharide units, and this compound is a central component of this repeating structure. nih.govasm.org ECA exists in three distinct forms: a phosphoglyceride-linked form (ECA_PG), a lipopolysaccharide-linked form (ECA_LPS), and a cyclic form found in the periplasm (ECA_CYC). nih.govroyalsocietypublishing.org

The fundamental building block of the ECA polysaccharide is a linear trisaccharide repeating unit. nih.gov This unit is composed of N-acetyl-D-glucosamine (GlcNAc), this compound (ManNAcA), and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc). wikipedia.orgnih.gov The assembly of this trisaccharide occurs on a lipid carrier, undecaprenyl phosphate (B84403) (Und-P), located on the cytoplasmic side of the inner membrane. nih.govasm.org

The precise arrangement of these monosaccharides is critical for the structure of ECA. The linkage between the sugars is as follows:

An alpha-1,4 linkage connects GlcNAc to ManNAcA. wikipedia.org

A beta-1,4 linkage connects ManNAcA to Fuc4NAc. wikipedia.org

An alpha-1,3 linkage connects the Fuc4NAc of one trisaccharide unit to the GlcNAc of the next. wikipedia.org

The biosynthesis of this trisaccharide is a stepwise process catalyzed by a series of Wec enzymes. wikipedia.org The process begins with the transfer of GlcNAc-1-phosphate to the Und-P carrier, followed by the sequential addition of ManNAcA and Fuc4NAc. nih.govasm.orgasm.org

Table 1: Linkages within the ECA Trisaccharide Repeat Unit

| Monosaccharide 1 | Linkage | Monosaccharide 2 |

|---|---|---|

| N-acetyl-D-glucosamine (GlcNAc) | α-1,4 | This compound (ManNAcA) |

| This compound (ManNAcA) | β-1,4 | 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc) |

The outer membrane of Gram-negative bacteria serves as a crucial permeability barrier, protecting the cell from harmful substances like antibiotics and detergents. nih.govasm.orgasm.org ECA plays a significant, albeit not fully understood, role in maintaining the integrity and stability of this outer membrane. nih.govroyalsocietypublishing.orgasm.org The absence of ECA has been linked to increased production of outer membrane vesicles, suggesting a destabilization of the outer membrane. nih.gov

Component of Capsular Polysaccharides (CPS) in Pathogenic Bacteria

Capsular polysaccharides (CPS) are a diverse group of high-molecular-weight polysaccharides that form a protective outer layer on the surface of many pathogenic bacteria. These capsules are critical virulence factors, shielding the bacteria from the host's immune system, particularly from phagocytosis. consensus.appresearchgate.net this compound is a constituent of the capsular polysaccharides in several important human pathogens.

Campylobacter jejuni is a leading cause of bacterial gastroenteritis worldwide. acs.orgnih.govacs.org The bacterium's surface is coated with a capsular polysaccharide that is essential for its virulence and helps protect it from the host immune response. acs.orgnih.govacs.orgberkeley.edunih.gov The composition of these capsular polysaccharides is highly variable among different serotypes.

In certain serotypes of C. jejuni, such as HS:11, this compound is a component of the CPS. acs.orgnih.govacs.orgberkeley.edunih.gov The biosynthesis of UDP-ManNAcA, the activated precursor for its incorporation into the CPS, involves a two-step enzymatic process. First, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is epimerized at the C2 position to form UDP-N-acetyl-D-mannosamine (UDP-ManNAc). Subsequently, this intermediate is oxidized by an NAD+-dependent C6-dehydrogenase to yield UDP-ManNAcA. nih.govacs.org The presence and specific modifications of ManNAcA within the CPS contribute to the antigenic diversity of C. jejuni. nih.gov

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. Many clinical isolates of S. aureus produce a capsular polysaccharide, with serotypes 5 (CP5) and 8 (CP8) being the most prevalent. nih.govnih.gov These capsules are important virulence factors that protect the bacteria from phagocytosis. nih.gov

Both CP5 and CP8 are polymers containing this compound. nih.govnih.gov The structures of these two serotypes are very similar, differing only in the glycosidic linkages and the site of O-acetylation on the ManNAcA residue. nih.gov

CP5 Structure: [→4)-3-O-Ac-β-D-ManNAcA-(1→4)-α-L-FucNAc-(1→3)-β-D-FucNAc-(1→]n

CP8 Structure: [→3)-4-O-Ac-β-D-ManNAcA-(1→3)-α-L-FucNAc-(1→3)-β-D-FucNAc-(1→]n

The biosynthesis of these capsular polysaccharides is a complex process encoded by the cap gene cluster. consensus.appnih.gov The enzyme Cap5O, a UDP-N-acetyl-mannosamine dehydrogenase, is responsible for the oxidation of UDP-N-acetyl-mannosamine to UDP-N-acetyl-mannosaminuronic acid, a crucial step in the synthesis of both CP5 and CP8. nih.gov

Table 2: Comparison of Staphylococcus aureus CP5 and CP8

| Feature | Serotype 5 (CP5) | Serotype 8 (CP8) |

|---|---|---|

| ManNAcA Linkage | β-1,4 linkage to L-FucNAc | β-1,3 linkage to L-FucNAc |

| O-Acetylation Site on ManNAcA | C-3 | C-4 |

Contribution to Bacterial Pathogenesis and Immune Evasion

This compound is a precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid. patsnap.comwikipedia.org Sialic acids are crucial components of the capsular polysaccharides (CPS) that coat the surface of many pathogenic bacteria, including certain strains of Escherichia coli and Campylobacter jejuni. patsnap.comnih.govacs.org This capsule serves as a protective barrier, helping the bacteria evade the host's immune system. nih.govacs.org

The presence of sialic acid on the bacterial surface can mimic host cell surface glycans, a strategy known as molecular mimicry. This allows the bacteria to be recognized as "self" by the host's immune system, thereby preventing the activation of immune responses. Sialic acids also play a role in protecting bacteria from complement-mediated killing and phagocytosis.

In E. coli K1, N-acetyl-D-mannosamine (ManNAc) and N-acetyl-D-glucosamine (GlcNAc) are essential precursors for the synthesis of the polysialic acid (PA) capsule, a key determinant of its pathogenicity. researchgate.net The transport and metabolism of these amino sugars are tightly regulated, and disruptions can affect the production of the protective capsule. researchgate.net Similarly, in Campylobacter jejuni, enzymes involved in the biosynthesis of UDP-α-N-acetyl-d-mannosaminuronic acid (UDP-ManNAcA) and CMP-β-N-acetyl-d-neuraminic acid (CMP-Neu5Ac) are critical for the formation of the CPS, which is important for the bacterium's stability and pathogenicity. nih.govacs.org

The metabolism of N-acetylglucosamine, a related amino sugar, has also been shown to influence the virulence of various microbial pathogens. plos.org For instance, in polymicrobial infections, GlcNAc released by Gram-positive bacteria can stimulate virulence factor production in Pseudomonas aeruginosa. plos.org

Involvement in Teichuronic Acid and Teicholic Acid Biosynthesis in Gram-Positive Bacteria

Teichoic acids (TAs) are major anionic polymers found in the cell walls of most Gram-positive bacteria, playing crucial roles in cell shape, division, and ion homeostasis. nih.gov Wall teichoic acid is covalently linked to peptidoglycan, while lipoteichoic acid is anchored to the cell membrane. nih.gov

In some Gram-positive bacteria, particularly under conditions of phosphate limitation, teichuronic acids (TUAs) can replace teichoic acids. nih.govresearchgate.net TUAs are phosphate-free polysaccharides containing uronic acid residues that provide the negative charge to the cell wall. nih.govresearchgate.net

Research has demonstrated the direct involvement of this compound in the biosynthesis of teichuronic acid. In Bacillus megaterium, particulate enzymes catalyze the synthesis of a polysaccharide from UDP-N-acetylmannosaminuronic acid, UDP-N-acetylglucosamine, and UDP-glucose. nih.gov This polysaccharide was found to have a backbone of repeating trisaccharide units containing glucose, N-acetylmannosaminuronic acid, and N-acetylglucosamine. nih.gov The biosynthesis of this teichuronic acid involves the formation of repeating units on a carrier lipid, presumed to be undecaprenol (B103720), followed by polymerization. nih.gov

The linkage unit of some teichoic acids also contains N-acetylmannosamine. For example, the poly(ribitol phosphate) teichoic acid of Lactobacillus plantarum has a linkage unit composed of the disaccharide N-acetylmannosaminyl-β-(1→4)-glucosamine. researchgate.net

Contribution to Glycosaminoglycan (GAG) Structures

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. ontosight.aimdpi.comkegg.jp They are major components of the extracellular matrix (ECM) and play critical roles in cell signaling, adhesion, and growth factor regulation. ontosight.ai this compound is a component of certain GAGs. ontosight.ai

Role in Heparin and Heparan Sulfate (B86663) Biosynthesis

Heparin and heparan sulfate are GAGs composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and N-acetyl-D-glucosamine. While this compound is not a direct repeating unit in heparin and heparan sulfate, the biosynthesis of these GAGs involves enzymes that act on related sugar nucleotides.

The biosynthesis of the heparin/heparan sulfate polymer chain involves the alternating addition of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) monosaccharide units from their respective UDP-sugar donors. nih.govnih.gov The enzymes responsible for these transferase reactions have been studied, and it has been found that a single protein can catalyze both the D-glucuronosyl- and the N-acetyl-D-glucosaminyltransferase reactions. nih.gov

Involvement in Dermatan Sulfate Formation

Dermatan sulfate is a GAG composed of repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and L-iduronic acid (IdoA). mdpi.comresearchgate.net The biosynthesis of dermatan sulfate begins with the synthesis of a chondroitin (B13769445) sulfate precursor chain, which consists of repeating units of GlcA and GalNAc. kegg.jpnih.gov

A key step in the formation of dermatan sulfate is the epimerization of some of the D-glucuronic acid residues to L-iduronic acid residues at the polymer level. mdpi.comresearchgate.netnih.gov This conversion is catalyzed by dermatan sulfate epimerases. nih.gov Therefore, while this compound is not a direct component of dermatan sulfate, the understanding of uronic acid epimerization is central to its biosynthesis.

Significance in Extracellular Matrix (ECM) Formation

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. mdpi.comnih.gov GAGs, as major components of the ECM, contribute to its hydrated, gel-like properties and are involved in organizing the ECM architecture. mdpi.comnih.gov

Hyaluronic acid, a non-sulfated GAG composed of repeating units of D-glucuronic acid and N-acetyl-D-glucosamine, is a primary component of the ECM. nih.govnih.gov Proteoglycans, which consist of a core protein covalently attached to one or more GAG chains (such as chondroitin sulfate, dermatan sulfate, heparan sulfate, and heparin), are also integral to the ECM. mdpi.comnih.gov

The presence of this compound in bacterial surface polysaccharides and its role as a precursor to sialic acids highlight its indirect but significant contribution to the interactions between cells and the ECM. The sialic acids on cell surfaces can modulate cell-cell and cell-matrix interactions, influencing processes like cell adhesion and signaling.

Precursor Role in Mammalian Sialic Acid-Containing Glycoproteins and Glycolipids

In mammals, N-acetyl-D-mannosamine (ManNAc) serves as the direct precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. patsnap.comwikipedia.org This biosynthetic pathway is crucial for the formation of sialylated glycoproteins and glycolipids, which are vital for a wide range of biological processes.

The initial and rate-limiting step in sialic acid biosynthesis is the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the enzyme UDP-GlcNAc 2-epimerase. wikipedia.org ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently converted to Neu5Ac-9-phosphate and then dephosphorylated to yield Neu5Ac. patsnap.com

Sialic acids are terminally located on the glycan chains of glycoproteins and glycolipids and are involved in cellular communication, immune responses, and pathogen recognition. patsnap.com The level of sialylation on glycoproteins, such as antibodies (immunoglobulin G or IgG), can significantly impact their function. nih.gov For instance, hyposialylated IgG has been implicated in obesity-induced hypertension. nih.gov Supplementation with ManNAc has been shown to normalize IgG sialylation and prevent this condition in mouse models. nih.gov

Furthermore, the sialic acid biosynthetic pathway can process non-natural ManNAc analogs, allowing for the metabolic engineering of cell surface glycans with novel functionalities. nih.govosti.gov This has applications in research for labeling and studying glycoconjugates.

Impact on Protein and Lipid Glycosylation Patterns

There is currently a lack of specific scientific evidence detailing the direct impact of this compound on protein and lipid glycosylation patterns in eukaryotic cells.

Regulation of Cellular Signaling and Intercellular Interactions

Detailed research findings on the specific regulatory roles of this compound in eukaryotic cellular signaling and intercellular interactions are not available in the current body of scientific literature.

Occurrence and Distribution of N Acetyl D Mannosaminuronic Acid in Biological Systems

Distribution Across Prokaryotic Organisms

The distribution of N-Acetyl-D-mannosaminuronic acid is widespread among bacteria, having been identified in both Gram-negative and Gram-positive species, as well as in some archaea. This sugar acid is often a component of complex glycopolymers that are crucial for the cell's structural integrity and its interface with the external world.

In Gram-negative bacteria, this compound is a notable component of capsular polysaccharides (CPS) and lipopolysaccharides (LPS). These surface structures are vital for bacterial survival, often acting as virulence factors that protect against host immune responses.

Escherichia coli : Certain strains of E. coli, such as the K7 strain, incorporate this compound into their capsular polysaccharides. nih.gov The enzymatic machinery for its synthesis and polymerization has been a subject of study, highlighting its role in the formation of these protective outer layers. nih.gov N-Acetyl-D-mannosamine (ManNAc), a precursor, is recognized as a metabolite in E. coli K12. nih.gov The transport of both ManNAc and N-acetyl-D-glucosamine (GlcNAc) in E. coli K1 is linked to the production of capsular polysialic acid. nih.gov

Salmonella typhimurium : While specific details on this compound in Salmonella typhimurium are less commonly documented in broad reviews, the general importance of acidic sugars in the O-antigen of LPS across Salmonella species suggests its potential presence and contribution to serotype specificity and pathogenesis.

Campylobacter jejuni : This human pathogen utilizes this compound in the biosynthesis of its capsular polysaccharides. nih.govacs.org Specifically, in the HS:11 serotype, enzymes have been identified that synthesize UDP-α-N-acetyl-d-mannosaminuronic acid (UDP-ManNAcA) from UDP-GlcNAc. nih.govnih.gov This pathway is crucial for the formation of the protective CPS that shields the bacterium from the host's immune system. nih.govacs.orgnih.gov The organism is also known for a general protein glycosylation system, and while some glycoproteins contain N-acetylgalactosamine, the diversity of glycans suggests a complex glycome. nih.govumcutrecht.nl

Pseudomonas aeruginosa : Mucoid strains of P. aeruginosa, often associated with chronic infections in cystic fibrosis patients, produce an exopolysaccharide called alginate. While alginate is primarily composed of D-mannuronic acid and its C5-epimer L-guluronic acid, modifications such as O-acetylation are critical for its function in providing resistance to host defenses. nih.govnih.gov The biosynthetic pathways for uronic acids are central to its virulence.

Pasteurella multocida : This bacterium is known for its production of glycosaminoglycan-like capsular polysaccharides. nih.govnih.gov For instance, Type D strains produce a capsule composed of unmodified heparin (N-acetylheparosan), which contains a repeating disaccharide unit of glucuronic acid and N-acetylglucosamine. nih.gov While not directly this compound, the presence of structurally similar uronic acids highlights the importance of this class of sugars in its capsular architecture. nih.govnih.gov

In Gram-positive bacteria, this compound is a constituent of cell wall polysaccharides, including teichoic and teichuronic acids. These polymers are integral to the cell envelope, maintaining cell shape, regulating ion flow, and participating in host-pathogen interactions.

Bacillus species : Several Bacillus species have been shown to contain this compound in their cell walls. asm.orgnih.gov A study of 18 Bacillus strains revealed its presence in four strains of B. megaterium and one strain each of B. subtilis and B. polymyxa. nih.gov In Bacillus subtilis, the enzymatic synthesis of a polysaccharide containing this compound, N-acetylglucosamine, and glucose has been described. nih.gov The organism possesses a transport system for N-acetyl-D-glucosamine, a key precursor for various cell wall components. nih.gov Furthermore, an acetylesterase from B. subtilis has been characterized, indicating the organism's capacity to modify acetylated compounds. frontiersin.org

Staphylococcus aureus : The cell wall of S. aureus contains wall teichoic acids (WTAs), which are crucial for various aspects of its physiology and pathogenesis. biorxiv.orgnih.gov While many S. aureus WTAs are composed of ribitol (B610474) phosphate (B84403) repeats modified with N-acetylglucosamine, the biosynthesis of these structures involves precursors derived from UDP-GlcNAc. biorxiv.org The enzyme MnaA, a 2-epimerase that interconverts UDP-GlcNAc and UDP-ManNAc, is involved in modulating the substrate levels for WTA biosynthesis. plos.org The initial step in the assembly of a common WTA linkage unit involves the transfer of N-acetylmannosamine. nih.gov

Micrococcus luteus : The cell walls of M. luteus contain teichuronic acids, which are polymers composed of this compound and D-glucose residues. nih.gov These teichuronic acids are covalently linked to peptidoglycan and are involved in activating host immune cells. nih.gov

The occurrence of this compound is not limited to bacteria. Some archaeal species also incorporate related sugar derivatives into their cell envelopes. For instance, the cell walls of certain methanogenic archaea contain pseudopeptidoglycan, where N-acetylglucosamine is replaced by N-acetyltalosaminuronic acid, a C2 epimer of this compound. wikipedia.org While direct evidence for this compound in Pyrococcus horikoshii is not prominently cited, the diversity of archaeal cell wall structures suggests the potential for a wide range of sugar modifications.

Comparative Glycomics of this compound-Containing Structures

Comparative glycomic studies reveal significant diversity in the structures containing this compound across different prokaryotic species. The specific linkage and the other monosaccharides present in the repeating units of these polysaccharides contribute to their unique biological functions.

The following table summarizes the occurrence and structural context of this compound and related compounds in the discussed prokaryotic organisms.

| Organism | Domain | Gram Staining | Structure Containing this compound or Related Sugars |

| Escherichia coli | Bacteria | Gram-Negative | Capsular Polysaccharide (K7 antigen) nih.gov |

| Campylobacter jejuni | Bacteria | Gram-Negative | Capsular Polysaccharide (e.g., HS:11 serotype) nih.govnih.gov |

| Pseudomonas aeruginosa | Bacteria | Gram-Negative | Alginate (contains D-mannuronic acid) nih.gov |

| Pasteurella multocida | Bacteria | Gram-Negative | Capsular Polysaccharide (Type D contains glucuronic acid) nih.gov |

| Bacillus subtilis | Bacteria | Gram-Positive | Cell Wall Polysaccharide nih.gov |

| Bacillus megaterium | Bacteria | Gram-Positive | Cell Wall Polysaccharide nih.gov |

| Staphylococcus aureus | Bacteria | Gram-Positive | Precursor for Wall Teichoic Acid Biosynthesis plos.org |

| Micrococcus luteus | Bacteria | Gram-Positive | Teichuronic Acid nih.gov |

| Methanogenic Archaea | Archaea | N/A | Pseudopeptidoglycan (contains N-acetyltalosaminuronic acid) wikipedia.org |

This structural variability underscores the diverse evolutionary adaptations of prokaryotes, where modifications to surface glycans play a critical role in their interaction with the environment, including host organisms. The specific arrangement and chemical nature of these sugar acids dictate the physical properties of the cell surface and its recognition by other biological systems.

Advanced Synthetic Strategies for N Acetyl D Mannosaminuronic Acid and Its Analogs

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic catalysis. This approach is particularly effective for creating complex carbohydrate analogs that are difficult to produce through purely chemical or biological means.

A key strategy involves the use of monosaccharide analogs as "chemoenzymatic synthons". These synthons are chemically modified precursors that can be incorporated into oligosaccharides by enzymes. For instance, 4-azido-4-deoxy-N-acetylmannosamine (ManNAc4N₃) and 6-azido-6-deoxy-N-acetylmannosamine (ManNAc6N₃) have been used as synthons to create N-acetylated analogs of O-acetylated capsular polysaccharide (CPS) oligosaccharides from Neisseria meningitidis W (NmW). nih.gov The azido (B1232118) groups in these synthons serve as stable mimics of the more labile O-acetyl groups found in the natural structures. nih.gov

The synthesis is often performed using one-pot multienzyme (OPME) systems. These systems integrate several enzymatic reactions in a single vessel to build complex glycans from simpler starting materials. For example, an OPME system can be used to synthesize azido-analogs of NmW CPS oligosaccharides. The tolerance of enzymes like the NmW CPS polymerase (NmSiaD_W) for these modified substrates is crucial for the success of this strategy. nih.gov This approach has also been successfully applied to synthesize glycans containing other bacterial nonulosonic acids, such as 5,7-di-N-acetyllegionaminic acid. nih.gov

Another chemoenzymatic approach involves combining traditional chemical steps, such as the introduction of a thioglycosidic bond, with enzymatic transformations. This has been explored in the synthesis of thiodisaccharides inspired by hyaluronic acid, where a key step is the S_N2 substitution of a leaving group on a GlcNAc derivative, a reaction relevant to the synthesis of mannosamine (B8667444) epimers. mdpi.com

Table 1: Chemoenzymatic Synthons and Resulting Structures

| Chemoenzymatic Synthon | Target Analog | Enzyme System Example | Reference |

|---|---|---|---|

| 4-azido-4-deoxy-N-acetylmannosamine (ManNAc4N3) | N-acetyl analog of 7-O-acetyl-N-acetylneuraminic acid (Neu5,7Ac2) containing oligosaccharides | One-Pot Multienzyme (OPME) system with NmW CPS polymerase (NmSiaDW) | nih.gov |

| 6-azido-6-deoxy-N-acetylmannosamine (ManNAc6N3) | N-acetyl analog of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) containing oligosaccharides | One-Pot Multienzyme (OPME) system with NmW CPS polymerase (NmSiaDW) | nih.gov |

Chemical Synthesis Routes for Uronic Acid Derivatives

Purely chemical methods provide versatile routes to N-Acetyl-D-mannosamine (ManNAc), the precursor to ManNAcA, and its uronic acid derivatives. A common chemical method for producing ManNAc is the alkaline epimerization of the more readily available N-Acetyl-D-glucosamine (GlcNAc). google.com This reaction is typically conducted at a pH greater than 9 using bases like sodium hydroxide (B78521) or basic ion-exchange resins. google.com However, this epimerization results in an equilibrium mixture that favors the starting GlcNAc, necessitating complex separation procedures to isolate the ManNAc product. google.com

More complex, multi-step chemical syntheses have also been described. One such route involves the reaction of a GlcNAc derivative with a phosphorus ylide (a Wittig reaction), followed by epimerization and subsequent oxidation with ozone to yield the mannosamine derivative. google.com Classical methods can also transform simpler, inexpensive monosaccharides like D-glucose or D-arabinose into the D-mannosamine framework through nucleophilic displacement reactions or stereoselective reductions of oximes. google.com

The synthesis of uronic acid glycosides often involves the glycosylation of an acceptor molecule with a suitable uronic acid donor. Various glycosyl donors are employed, including glycosyl bromides and trichloroacetimidates, with the latter often being more efficient. mdpi.com For example, the glycosylation of an n-pentenyl glycoside acceptor with a glucuronic acid trichloroacetimidate (B1259523) donor in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can produce a β-(1→3) linked disaccharide. mdpi.com However, it has been noted that certain N-acetylglucosamine derivatives can be unreactive as glycosyl acceptors under these conditions. mdpi.com An alternative strategy for creating the uronic acid moiety is the oxidation of a primary alcohol at the C-6 position of a protected pyranoside, for example using chromium trioxide, followed by esterification. researchgate.net

Table 2: Comparison of Chemical Synthesis Routes for Mannosamine/Uronic Acid Derivatives

| Method | Starting Material | Key Reagents/Steps | Primary Product | Reference |

|---|---|---|---|---|

| Alkaline Epimerization | N-Acetyl-D-glucosamine (GlcNAc) | Base (e.g., NaOH, basic resin) at pH >9 | N-Acetyl-D-mannosamine (ManNAc) | google.com |

| Wittig-Based Synthesis | N-Acetyl-D-glucosamine derivative | Phosphorus ylide (Wittig reaction), Ozonolysis | Mannosamine derivative | google.com |

| Glycosylation | Uronic acid glycosyl donor (e.g., trichloroacetimidate) | Glycosyl acceptor, Acid promoter (e.g., TMSOTf) | Uronic acid-containing disaccharide | mdpi.com |

| Oxidation | Protected methyl α-d-glucopyranoside | Chromium trioxide, H2SO4 | Methyl (methyl α-d-glucopyranosid)uronate | researchgate.net |

Enzymatic Production and Biocatalytic Approaches

Biocatalytic methods leverage the efficiency and specificity of enzymes to produce ManNAcA and its activated nucleotide sugar precursor, uridine (B1682114) diphosphate (B83284) N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). The enzymatic synthesis of UDP-ManNAcA has been characterized in bacteria such as Escherichia coli and Campylobacter jejuni. nih.govacs.org

In the HS:11 serotype of C. jejuni, a biosynthetic pathway has been identified where two key enzymes produce UDP-ManNAcA from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). acs.org This pathway involves the coordinated action of enzymes, likely including epimerases and dehydrogenases, to convert UDP-GlcNAc to the final product. Similarly, enzymes from E. coli, including carbohydrate epimerases and alcohol oxidoreductases, have been shown to catalyze the synthesis of UDP-ManNAcA. nih.gov

A crucial biocatalytic step in many pathways is the initial formation of ManNAc. The enzyme N-acetyl-D-glucosamine-2-epimerase catalyzes the interconversion of GlcNAc to ManNAc. google.com Following its formation, ManNAc can be enzymatically phosphorylated by kinases to produce N-acetyl-D-mannosamine-6-phosphate, a key metabolic intermediate. nih.govnih.gov

Furthermore, fermentation processes using whole organisms can produce these compounds. For example, Klebsiella pneumoniae has been used to produce N-Acetyl-D-mannosamine by fermentation using GlcNAc as the substrate. google.com The search for novel enzymes, such as β-N-acetylmannosidases, is also an active area of research, as these enzymes could be used to catalyze the synthesis of β-ManNAc-containing structures. cas.cz

Table 3: Key Enzymes in the Biocatalysis of ManNAcA and its Precursors

| Enzyme | Reaction Catalyzed | Organism Source Example | Reference |

|---|---|---|---|

| N-Acetyl-D-glucosamine-2-epimerase | N-Acetyl-D-glucosamine ↔ N-Acetyl-D-mannosamine | Porcine Kidney | google.com |

| Carbohydrate Epimerases / Alcohol Oxidoreductases | UDP-GlcNAc → UDP-ManNAcA | Escherichia coli | nih.gov |

| CPS Formation Enzymes | UDP-GlcNAc → UDP-ManNAcA | Campylobacter jejuni (HS:11 serotype) | acs.org |

| Kinase | N-acetyl-D-mannosamine → N-acetyl-D-mannosamine-6-phosphate | Rat Liver | nih.govnih.gov |

Synthesis of Complex this compound-Containing Oligosaccharides and Polysaccharides

The biosynthesis of complex polysaccharides containing ManNAcA is a template-directed process that occurs in various bacteria. These polymers, such as teichuronic acid and capsular polysaccharides (CPS), are assembled from activated nucleotide sugar precursors.

In Bacillus megaterium, particulate enzymes catalyze the synthesis of a teichuronic acid, a polysaccharide composed of a trisaccharide repeating unit of glucose, N-acetylmannosaminuronic acid, and N-acetylglucosamine. nih.gov The synthesis proceeds from the respective UDP-sugar donors (UDP-glucose, UDP-ManNAcA, and UDP-GlcNAc). nih.gov The mechanism involves the sequential formation of the repeating unit on a carrier lipid, presumed to be undecaprenol (B103720) pyrophosphate, followed by polymerization. nih.gov

Similarly, the biosynthesis of the capsular polysaccharide in Campylobacter jejuni serotypes relies on the availability of UDP-ManNAcA. acs.org The genes for the enzymes that synthesize this nucleotide sugar are located within the CPS gene cluster, highlighting its integral role in polysaccharide formation. acs.org The synthesis of N-acetylneuraminic acid (sialic acid), a nine-carbon sugar derived from ManNAc, is also a critical step in the formation of sialylated capsular polysaccharides in pathogens like C. jejuni (HS:6 serotype) and N. meningitidis. nih.govnih.gov These pathways utilize enzymes such as N-acetylneuraminate synthase and CMP-N-acetylneuraminic acid synthase to build the complex activated sialic acid donor, CMP-Neu5Ac. nih.gov

The synthesis of these complex polysaccharides is not only important for understanding bacterial physiology but also for the development of potential carbohydrate-based vaccines and therapeutics. google.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | ManNAcA |

| N-Acetyl-D-glucosamine | GlcNAc |

| N-Acetyl-D-mannosamine | ManNAc |

| 4-azido-4-deoxy-N-acetylmannosamine | ManNAc4N3 |

| 6-azido-6-deoxy-N-acetylmannosamine | ManNAc6N3 |

| 7-O-acetyl-N-acetylneuraminic acid | Neu5,7Ac2 |

| 9-O-acetyl-N-acetylneuraminic acid | Neu5,9Ac2 |

| 5,7-di-N-acetyllegionaminic acid | Leg5,7diNAc |

| Uridine diphosphate this compound | UDP-ManNAcA |

| Uridine diphosphate N-acetyl-D-glucosamine | UDP-GlcNAc |

| Uridine diphosphate glucose | UDP-glucose |

| N-acetyl-D-mannosamine-6-phosphate | - |

| N-acetylneuraminic acid | Neu5Ac / Sialic Acid |

| Cytidine (B196190) monophosphate N-acetylneuraminic acid | CMP-Neu5Ac |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf |

Analytical Methodologies for the Characterization of N Acetyl D Mannosaminuronic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of ManNAcUA and its derivatives. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

NMR spectroscopy is a powerful non-destructive technique used to determine the precise three-dimensional structure of molecules. In the context of ManNAcUA biosynthesis, ¹H NMR is instrumental in identifying the formation of reaction products.

Research on the biosynthesis of UDP-ManNAcUA in Campylobacter jejuni utilized ¹H NMR to confirm the enzymatic conversion of UDP-N-acetyl-D-mannosamine (UDP-ManNAc). nih.gov The formation of the final product, UDP-ManNAcUA, was verified by observing specific shifts in the NMR spectrum after the reaction catalyzed by UDP-ManNAc C6-dehydrogenase. nih.govacs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to assign specific proton resonances, confirming the structural integrity of the newly synthesized molecule. nih.gov For instance, when reactions are conducted in deuterium (B1214612) oxide (D₂O), the exchange of a proton for a deuterium at the C2 position can be observed in the ¹H NMR spectrum, which helps in the definitive assignment of resonances. nih.govacs.org

| Technique | Application | Key Findings | References |

| ¹H NMR | Identification of UDP-ManNAcUA | Confirmed the formation of the product from UDP-ManNAc by observing new and shifted proton signals. | nih.govacs.org |

| 2D-COSY NMR | Structural Assignment | Aided in assigning specific proton resonances to the molecular structure of UDP-ManNAcUA. | nih.gov |

| Deuterium Exchange | Confirmation of Reaction Mechanism | Disappearance of the C2 proton signal in D₂O confirmed the catalytic activity of the C2-epimerase. | nih.govacs.org |

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity for identifying and quantifying specific molecules in complex mixtures. nih.govnih.gov

In the characterization of acetylated sugars, MS is crucial for confirming the identity of biosynthetic products. The molecular formula of N-Acetyl-D-mannosaminuronic acid is C₈H₁₃NO₇, with a molecular weight of approximately 235.19 g/mol . ontosight.ai Its activated form, UDP-N-acetyl-D-mannosaminuronic acid, has a molecular formula of C₁₇H₂₅N₃O₁₈P₂ and a molecular weight of about 621.3 g/mol . nih.gov

LC-MS/MS methods have been extensively developed for the quantification of related N-acetylated sugars like N-acetyl-D-mannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac). nih.gov These methods often utilize hydrophilic interaction chromatography (HILIC) for separation, followed by tandem mass spectrometry for detection. nih.gov The fragmentation patterns (MS/MS spectra) are unique to each molecule and allow for unambiguous identification. For example, in the analysis of N-acetylhexosamines, characteristic fragment ions are monitored to distinguish between isomers. nih.gov Although specific fragmentation data for ManNAcUA is not detailed in the provided results, the general principles of fragmentation—such as the loss of water, CO, and parts of the acetyl group—would be applied for its identification. nih.govmiamioh.edu

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Application | References |

| This compound | C₈H₁₃NO₇ | 235.19 | Component of glycosaminoglycans | ontosight.ai |

| UDP-N-acetyl-D-mannosaminuronic acid | C₁₇H₂₅N₃O₁₈P₂ | 621.3 | Biosynthetic precursor | nih.gov |

Chromatographic Separation and Purification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar and charged molecule like ManNAcUA, methods like HPLC and capillary electrophoresis are particularly effective.

HPLC is a cornerstone technique for the purification and analysis of biomolecules. In the study of ManNAcUA biosynthesis, anion-exchange chromatography, a type of HPLC, is frequently used to separate the negatively charged nucleotide sugars.

Researchers have used a Bio-Rad FPLC system equipped with a HiTrap Q HP anion-exchange column to isolate and purify the products of enzymatic reactions, including UDP-ManNAcUA. acs.org This method separates molecules based on their net negative charge, which is effective for isolating nucleotide sugars like UDP-GlcNAc and UDP-ManNAcUA from the reaction mixture. acs.org The separation is typically achieved using a salt gradient, where molecules with a higher negative charge elute at higher salt concentrations. Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode well-suited for retaining and separating highly polar compounds like nucleotide sugars. nih.gov

| HPLC Method | Stationary Phase | Principle | Application | References |

| Anion-Exchange Chromatography | HiTrap Q HP | Separation based on net negative charge | Isolation of UDP-ManNAcUA from enzymatic reaction mixtures | acs.orgnih.gov |

| HILIC | Silica-based | Partitioning into a water-enriched layer on the stationary phase | Separation and quantification of polar N-acetylated sugars | nih.gov |

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. wikipedia.org Capillary Zone Electrophoresis (CZE), the most common mode of CE, is ideal for analyzing small, charged molecules like uronic acids. nih.govsciex.com

In CZE, analytes migrate through a buffer-filled capillary under the influence of a high voltage. sciex.com The separation is based on differences in the electrophoretic mobility of the analytes. Since ManNAcUA possesses a carboxylate group, it is negatively charged at neutral or basic pH and can be readily analyzed by CZE. nih.gov The technique offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. youtube.com For instance, a method for analyzing orotic acid and uracil (B121893) in urine used a simple 20 mM sodium borate (B1201080) buffer at pH 9.2, demonstrating the straightforward conditions that can be employed for separating acidic compounds. nih.gov

Enzymatic Assays for Pathway Analysis and Enzyme Activity Determination

Enzymatic assays are crucial for studying the biosynthetic pathway of this compound and determining the activity of the enzymes involved. nih.govfrontiersin.orgnih.gov The primary pathway in bacteria involves two key enzymes: UDP-N-acetylglucosamine 2-epimerase and UDP-N-acetyl-D-mannosamine dehydrogenase. nih.govwikipedia.org

The synthesis begins with the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-mannosamine (UDP-ManNAc), catalyzed by UDP-GlcNAc 2-epimerase. nih.govwikipedia.org Subsequently, UDP-ManNAc dehydrogenase catalyzes the NAD⁺-dependent oxidation of UDP-ManNAc at the C6 position to produce UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcUA). nih.govwikipedia.org

The activity of these enzymes is typically measured using coupled enzyme assays. For example, the kinetics of UDP-GlcNAc 2-epimerase can be determined by coupling its reaction to the UDP-ManNAc dehydrogenase reaction. nih.govacs.org The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH. nih.govacs.org These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), providing insight into the efficiency and substrate affinity of the enzymes. frontiersin.org

| Enzyme | Reaction Catalyzed | Assay Principle | Substrates/Cofactors | References |

| UDP-GlcNAc 2-epimerase | UDP-GlcNAc → UDP-ManNAc | Coupled assay with dehydrogenase; product detection by HPLC or NMR. | UDP-GlcNAc | nih.govfrontiersin.orgwikipedia.org |

| UDP-ManNAc dehydrogenase | UDP-ManNAc → UDP-ManNAcUA | Spectrophotometric monitoring of NAD⁺ reduction to NADH at 340 nm. | UDP-ManNAc, NAD⁺ | nih.govacs.orgwikipedia.org |

X-ray Diffraction for Enzyme-Substrate/Product Complex Studies

X-ray crystallography has been instrumental in defining the structural basis for the enzymatic synthesis of this compound. While the free acid itself is the final product in some metabolic contexts, within many biosynthetic pathways, it is handled as a nucleotide-activated precursor, Uridine-diphospho-N-acetyl-d-mannosaminuronic acid (UDP-ManNAcA). The crystal structures of enzymes bound to this activated form provide invaluable insights into the recognition of the this compound moiety.

A pivotal study in this area is the determination of the crystal structure of UDP-N-acetyl-d-mannosamine dehydrogenase (UDP-d-ManNAcDH) from the thermophilic archaeon Pyrococcus horikoshii OT3. nih.gov This enzyme catalyzes the conversion of Uridine-diphospho-N-acetyl-d-mannosamine (UDP-d-ManNAc) to UDP-d-ManNAcA. nih.gov Researchers successfully crystallized the enzyme with its product, UDP-d-ManNAcA, bound in the active site and determined the structure to a high resolution of 1.55 Å. nih.gov

The high-resolution data allowed for a clear observation of the electron density corresponding to UDP-d-ManNAcA, enabling the precise identification of the amino acid residues involved in binding the product. nih.gov This structural information is critical for understanding the enzyme's mechanism and its specificity for the this compound portion of the molecule.

The detailed structural analysis revealed that the protomer of the enzyme is composed of three distinct domains: a nucleotide-binding domain (NBD), a substrate-binding domain (SBD), and an oligomerization domain (OD). nih.gov The UDP-d-ManNAcA product is found to interact directly with several key residues within the active site, including Arginine 211, Threonine 249, Arginine 244, Glycine 255, Arginine 289, Lysine 319, and Arginine 398. nih.gov These interactions are crucial for holding the product in a specific orientation and for the catalytic process. The catalytic machinery itself involves the conserved residues Cysteine 258, which acts as a nucleophile, and Lysine 204, which functions as an acid/base catalyst. nih.gov

Prior to the determination of the product-bound complex, the preliminary X-ray diffraction studies of the putative UDP-N-acetyl-D-mannosamine dehydrogenase from Pyrococcus horikoshii OT3 had already been reported. nih.govresearchgate.net These initial studies provided the groundwork for the successful crystallization and structure determination of the enzyme-product complex, yielding a native data set extending to 1.8 Å resolution. nih.govresearchgate.net

The structural data obtained from these X-ray diffraction studies are summarized in the table below, providing a clear overview of the crystallographic parameters for the enzyme-product complex.

| Enzyme | Bound Ligand | PDB ID | Resolution (Å) | Space Group | Key Interacting Residues | Reference |

| UDP-N-acetyl-d-mannosamine dehydrogenase | Uridine-diphospho-N-acetyl-d-mannosaminuronic acid (UDP-d-ManNAcA) | 4X0I | 1.55 | P2₁ | Arg211, Thr249, Arg244, Gly255, Arg289, Lys319, Arg398 | nih.gov |

This detailed structural information, made possible by X-ray diffraction, not only illuminates the fundamental biochemical processes involving this compound but also provides a rational basis for the design of specific inhibitors or for the engineering of the enzyme for biotechnological applications.

Q & A

Q. How can researchers optimize cell-free systems for large-scale production of ManNAcA-containing glycopolymers?

- Methodological Answer :

- Enzyme Cocktails : Combine purified glycosyltransferases (e.g., TaGT from M. luteus) with regenerating systems for UDP-sugars (e.g., sucrose synthase for UDP recycling).

- Acceptor Engineering : Use synthetic teichuronic acid primers (e.g., Glc-(ManNAcA)₂) to bypass rate-limiting initiation steps .

Q. What in vivo models are appropriate for studying ManNAcA’s role in bacterial pathogenesis?

- Methodological Answer :

- Knockout Strains : Generate manA (UDP-ManNAcA dehydrogenase) mutants in Salmonella or E. coli and compare virulence in animal models (e.g., murine infection).

- Complementation Assays : Reintroduce manA under an inducible promoter (e.g., arabinose) to restore ECA synthesis and assess immune evasion .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.